(5Z)-2-(2-bromophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-2-(2-bromophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16302708
InChI: InChI=1S/C17H8BrCl2N3OS/c18-11-4-2-1-3-10(11)15-21-17-23(22-15)16(24)14(25-17)8-9-5-6-12(19)13(20)7-9/h1-8H/b14-8-
SMILES:
Molecular Formula: C17H8BrCl2N3OS
Molecular Weight: 453.1 g/mol

(5Z)-2-(2-bromophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC16302708

Molecular Formula: C17H8BrCl2N3OS

Molecular Weight: 453.1 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(2-bromophenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C17H8BrCl2N3OS
Molecular Weight 453.1 g/mol
IUPAC Name (5Z)-2-(2-bromophenyl)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C17H8BrCl2N3OS/c18-11-4-2-1-3-10(11)15-21-17-23(22-15)16(24)14(25-17)8-9-5-6-12(19)13(20)7-9/h1-8H/b14-8-
Standard InChI Key QBZWCSGJBAUNRY-ZSOIEALJSA-N
Isomeric SMILES C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2)Br
Canonical SMILES C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2)Br

Introduction

(5Z)-2-(2-bromophenyl)-5-(3,4-dichlorobenzylidene)13thiazolo[3,2-b]124triazol-6(5H)-one is a complex organic molecule belonging to the thiazole and triazole families. It features a unique structure with halogenated phenyl groups, which may influence its biological activity and chemical properties. This compound is primarily studied for its potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of (5Z)-2-(2-bromophenyl)-5-(3,4-dichlorobenzylidene)thiazolo[3,2-b] triazol-6(5H)-one typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Step 1: Preparation of the thiazole and triazole precursors.

  • Step 2: Condensation reactions to form the benzylidene group.

  • Step 3: Cyclization reactions to form the fused ring system.

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Applications and Biological Activity

Compounds similar to (5Z)-2-(2-bromophenyl)-5-(3,4-dichlorobenzylidene)thiazolo[3,2-b] triazol-6(5H)-one have shown potential in medicinal chemistry due to their bioactive properties. They are often studied for their anti-inflammatory and antimicrobial activities, suggesting potential therapeutic applications.

ApplicationDescription
Medicinal ChemistryPotential anti-inflammatory and antimicrobial activities.
Materials ScienceUnique chemical properties make it suitable for various materials applications.

Research Findings

Research on similar compounds has highlighted their potential in various biological assays. For instance, triazole derivatives have shown promising antimicrobial and chemotherapeutic profiles . The specific biological activity of (5Z)-2-(2-bromophenyl)-5-(3,4-dichlorobenzylidene)thiazolo[3,2-b] triazol-6(5H)-one would require detailed in vitro and in vivo studies to fully understand its therapeutic potential.

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